
(AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid is a complex organic compound with a unique structure that includes a pyrrole ring, a ketone group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrole derivative with an acylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of (AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid include other pyrrole derivatives and acetic acid analogs. Examples include:
- Alpha-Ethyl-2,5-dihydro-2-oxo-4-methyl-1H-pyrrole-1-acetic Acid
- Alpha-Ethyl-2,5-dihydro-2-oxo-4-ethyl-1H-pyrrole-1-acetic Acid .
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(2S)-2-(5-oxo-3-propyl-2H-pyrrol-1-yl)butanoic acid |
InChI |
InChI=1S/C11H17NO3/c1-3-5-8-6-10(13)12(7-8)9(4-2)11(14)15/h6,9H,3-5,7H2,1-2H3,(H,14,15)/t9-/m0/s1 |
InChI Key |
MNAAEDCAWCQFEV-VIFPVBQESA-N |
Isomeric SMILES |
CCCC1=CC(=O)N(C1)[C@@H](CC)C(=O)O |
Canonical SMILES |
CCCC1=CC(=O)N(C1)C(CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)
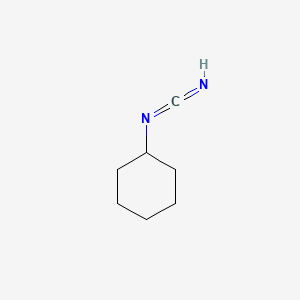
![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)
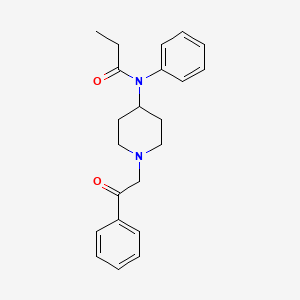

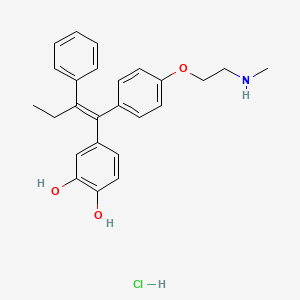
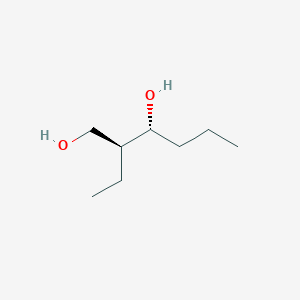
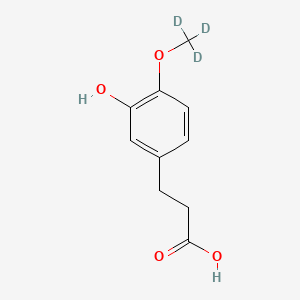
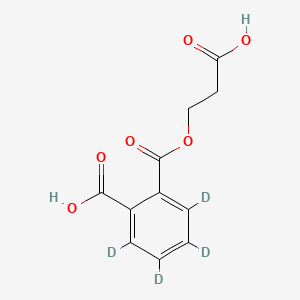

![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)

![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)
